molecular formula C6H12ClNO B1375296 2-(Aminomethyl)cyclopentan-1-one hydrochloride CAS No. 1360547-45-0

2-(Aminomethyl)cyclopentan-1-one hydrochloride

Cat. No.: B1375296
CAS No.: 1360547-45-0
M. Wt: 149.62 g/mol
InChI Key: ZKJHHFZQHBZAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)cyclopentan-1-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol. It is a hydrochloride salt derived from 2-(aminomethyl)cyclopentan-1-one, which is a cyclic ketone with an amino group attached to the second carbon atom of the cyclopentane ring.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of cyclopentanone with an appropriate amine and reducing agent. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form various oxidized products.

  • Reduction: Reduction reactions can be performed on the ketone group to produce secondary alcohols.

  • Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amine oxides, nitro compounds, and carboxylic acids.

  • Reduction Products: Secondary alcohols.

  • Substitution Products: Amides, esters, and alkylated amines.

Scientific Research Applications

2-(Aminomethyl)cyclopentan-1-one hydrochloride has various applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It may be explored for its potential pharmacological properties, such as its role in drug design and development.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(aminomethyl)cyclopentan-1-one hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

  • Cyclopentanone

  • 2-(Aminomethyl)cyclopentanol

  • 2-(Aminomethyl)cyclohexanone

Uniqueness: 2-(Aminomethyl)cyclopentan-1-one hydrochloride is unique due to its cyclic structure and the presence of both a ketone and an amino group on the same ring

Properties

IUPAC Name

2-(aminomethyl)cyclopentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-4-5-2-1-3-6(5)8;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJHHFZQHBZAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360547-45-0
Record name Cyclopentanone, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1360547-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 2
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 3
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 4
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 5
2-(Aminomethyl)cyclopentan-1-one hydrochloride
Reactant of Route 6
2-(Aminomethyl)cyclopentan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.